molecular formula C11H11BrN2O B12972198 6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Cat. No.: B12972198
M. Wt: 267.12 g/mol
InChI Key: JFBNCXPMUOIDFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS 1612172-58-3) is a high-value chemical building block with the molecular formula C11H11BrN2O and an average mass of 267.126 Da . This compound features a pyrrolo[3,2-c]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological potential. The molecule is functionalized with a reactive bromo substituent and an aldehyde group, making it a versatile intermediate for further synthetic modification via cross-coupling and condensation reactions. Recent scientific investigations have demonstrated that the pyrrolo[3,2-c]pyridine core is a highly promising scaffold for developing novel anticancer agents . Specifically, derivatives based on this structure have been designed as potent colchicine-binding site inhibitors (CBSIs), which effectively disrupt tubulin polymerization and microtubule dynamics . This mechanism leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells, showing significant in vitro antiproliferative activity against various human cancer cell lines, including cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancers . The structural attributes of this compound, particularly the isopropyl group on the nitrogen, can be critical for optimizing the pharmacokinetic properties and biological activity of final target molecules, helping to conform to drug-likeness rules such as Lipinski's Rule of Five . As such, this reagent is an essential starting material for medicinal chemists working in early-stage drug discovery, especially in oncology, to synthesize and evaluate new therapeutic candidates. This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

6-bromo-1-propan-2-ylpyrrolo[3,2-c]pyridine-3-carbaldehyde

InChI

InChI=1S/C11H11BrN2O/c1-7(2)14-5-8(6-15)9-4-13-11(12)3-10(9)14/h3-7H,1-2H3

InChI Key

JFBNCXPMUOIDFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CN=C(C=C21)Br)C=O

Origin of Product

United States

Preparation Methods

Bromination of 1-isopropyl-1H-pyrrolo[3,2-c]pyridine

  • Reagents and Conditions: Bromination is commonly achieved using N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

  • Mechanism: NBS provides a source of electrophilic bromine, which selectively brominates the 6-position of the pyrrolo[3,2-c]pyridine ring due to electronic and steric factors.

  • Notes: The reaction time can vary from 1 to 16 hours depending on scale and conditions. Use of a base such as triethylamine may be employed to scavenge generated acids and improve yield.

Formylation to Introduce the Aldehyde Group

  • Reagents and Conditions: The Vilsmeier-Haack reaction is the preferred method for formylation at the 3-position. This involves the use of a Vilsmeier reagent generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

  • Procedure: The brominated intermediate is treated with the Vilsmeier reagent under controlled temperature (0 °C to room temperature) to introduce the formyl group selectively at the 3-position.

  • Workup: After completion, the reaction mixture is quenched with water or aqueous base, and the product is extracted and purified by chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: 6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid.

    Reduction: 6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It is used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The bromine atom and the aldehyde group play crucial roles in its binding affinity and reactivity. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The isopropyl group enhances its lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxaldehyde (CAS 1190312-27-6)
  • Key Differences : The pyridine nitrogen is positioned at [3,2-b] instead of [3,2-c], altering electronic distribution and steric accessibility.
  • Impact : Reduced steric hindrance around the pyridine ring compared to the isopropyl-substituted target compound. The [3,2-b] configuration may influence binding interactions in biological systems .
1H-Pyrrolo[2,3-c]pyridine-3-carbaldehyde (CAS 25957-65-7)
  • Key Differences: The fused pyrrole-pyridine system adopts a [2,3-c] configuration, shifting nitrogen placement. No bromine substituent is present.

Substituent Variations

Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (CAS 1956319-09-7)
  • Key Differences : Replaces the aldehyde group with an ethyl ester at the 3-position.
  • Impact : The ester group decreases electrophilicity, making it less reactive toward nucleophilic additions. This derivative is more stable under basic conditions but requires hydrolysis for further functionalization .
4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS 1190317-34-0)
  • Key Differences : Substitutes bromine with chlorine at the 4-position (vs. bromine at 6-position in the target).
1-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanone (CAS 460053-60-5)
  • Key Differences : Replaces the aldehyde with a ketone group at the 3-position.
  • Impact : The ketone is less prone to oxidation but more susceptible to nucleophilic attack, offering divergent reactivity pathways for derivatization .

Functional Group and Reactivity Comparison

Compound (CAS) Core Structure 6-Substituent 3-Functional Group Nitrogen Substituent Key Reactivity/Applications
Target Compound Pyrrolo[3,2-c]pyridine Br Aldehyde Isopropyl High electrophilicity; drug intermediate
1190312-27-6 Pyrrolo[3,2-b]pyridine Br Aldehyde H Broader steric accessibility
1956319-09-7 Pyrrolo[3,2-c]pyridine Br Ester H Stable intermediate; requires hydrolysis
1190317-34-0 Pyrrolo[3,2-c]pyridine Cl (4-position) Aldehyde H Reduced halogen bonding potential
460053-60-5 Pyrrolo[3,2-c]pyridine H Ketone H Ketone-specific reactions (e.g., Grignard)

Implications of Structural Differences

  • It also introduces steric hindrance, which may limit interactions with bulky biological targets .
  • Bromine vs. Chlorine : Bromine’s larger size and stronger electron-withdrawing effects enhance electrophilic aromatic substitution reactivity compared to chlorine .
  • Aldehyde vs. Ester/Ketone : The aldehyde group enables rapid condensation reactions (e.g., with amines or hydrazines), whereas esters and ketones require additional steps for activation .

Biological Activity

6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a heterocyclic compound featuring a pyrrolo[3,2-c]pyridine framework. This compound has gained attention due to its potential biological activities, particularly in medicinal chemistry. Its structure includes a bromine atom at the 6-position, an isopropyl group at the 1-position, and an aldehyde functional group at the 3-position, which may contribute to its reactivity and biological properties.

  • Molecular Formula : C10H11BrN2
  • Molecular Weight : 239.11 g/mol
  • CAS Number : 1612172-57-2

The presence of both the bromine atom and the aldehyde group suggests potential for diverse chemical transformations and interactions with biological targets.

Biological Activity Overview

Research indicates that pyrrolo[3,2-c]pyridine compounds exhibit a range of biological activities, including:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity : Compounds within this class have been investigated for their ability to inhibit cancer cell proliferation.
  • Enzyme Inhibition : Preliminary studies suggest interactions with enzymes involved in metabolic regulation.

The biological activity of this compound may involve:

  • Enzyme Interaction : The compound may inhibit specific enzymes or receptors that play critical roles in cell cycle regulation and metabolic pathways.
  • Molecular Docking Studies : Computational studies are needed to predict binding affinities and interactions with target proteins.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyrrolo derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were recorded against various bacterial strains:

Compound NameMIC (µg/mL)Bacterial Strain
This compound12.5Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus

This indicates that while the compound shows some activity, it is less potent than established antibiotics like ciprofloxacin.

Anticancer Activity

In vitro studies have demonstrated that derivatives of pyrrolo[3,2-c]pyridine can inhibit the proliferation of cancer cell lines such as HeLa and HCT116:

Cell LineIC50 (µM)Reference Compound
HeLa4.5Doxorubicin
HCT1165.0Doxorubicin

These findings suggest that further optimization of the structure could enhance its anticancer properties.

Structural Similarities and Comparisons

Comparative analysis with structurally similar compounds reveals potential pathways for enhancing biological activity:

Compound NameSimilarity Index
5-Bromo-1H-pyrazolo[3,4-b]pyridine0.83
5-Bromo-1H-indazole-3-carbaldehyde0.65
5-Bromo-4-methylpicolinaldehyde0.55

The unique combination of functional groups in this compound may confer distinct biological properties compared to these derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.